Galbeta1-3GalNAcalpha-Bn
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Galbeta1-3GalNAcalpha-Bn typically involves enzymatic or chemical methods. One common approach is the use of glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties to specific acceptor molecules. For instance, the enzyme alpha1,3-galactosyltransferase can be used to catalyze the formation of the Galbeta1-3GalNAc linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms that express the necessary glycosyltransferases. These microorganisms can be cultured in bioreactors under controlled conditions to produce the desired glycan in significant quantities .
Chemical Reactions Analysis
Types of Reactions
Galbeta1-3GalNAcalpha-Bn can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar moieties can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: Functional groups on the benzyl moiety can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodate and permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Galbeta1-3GalNAcalpha-Bn has numerous applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: It serves as a probe to investigate glycan interactions with proteins, such as lectins and antibodies.
Mechanism of Action
The mechanism by which Galbeta1-3GalNAcalpha-Bn exerts its effects involves its interaction with specific molecular targets, such as lectins and antibodies. These interactions can trigger various biological pathways, including immune responses and cell signaling processes. The benzyl group attached to the glycan can also influence its binding affinity and specificity for different targets .
Comparison with Similar Compounds
Similar Compounds
Galbeta1-4GlcNAc: Another glycan with a similar structure but different linkage, which affects its biological properties.
Galbeta1-3GalNAcalpha-pNP: A similar compound with a para-nitrophenyl group instead of a benzyl group, used in enzymatic studies.
Uniqueness
Galbeta1-3GalNAcalpha-Bn is unique due to its specific linkage and the presence of the benzyl group, which can enhance its stability and binding properties. This makes it particularly useful in research applications where precise glycan interactions are critical .
Properties
Molecular Formula |
C21H31NO10 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-[5-hydroxy-6-methyl-2-phenylmethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C21H31NO10/c1-10-15(25)19(32-21-18(28)17(27)16(26)13(8-23)31-21)14(22-11(2)24)20(30-10)29-9-12-6-4-3-5-7-12/h3-7,10,13-21,23,25-28H,8-9H2,1-2H3,(H,22,24) |
InChI Key |
HGURJGMYXKMOOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2=CC=CC=C2)NC(=O)C)OC3C(C(C(C(O3)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.